Octadecylbenzenesulphonic acid
Description
Historical Trajectories and Evolution of Sulfonic Acid Derivatives in Scientific Inquiry
The journey of sulfonic acid derivatives began in the early 19th century with the discovery of sulfonation, a reaction that introduces a sulfonic acid group (-SO₃H) into an organic compound. numberanalytics.comnumberanalytics.com This process, typically involving the treatment of an aromatic compound like benzene (B151609) with sulfuric acid, marked a pivotal moment in organic chemistry. wikipedia.orgbritannica.com The industrial significance of these compounds grew substantially in the late 19th and early 20th centuries, as they became foundational materials for producing dyes and synthetic detergents. numberanalytics.comscholarsresearchlibrary.com
Initially, the detergent industry relied heavily on branched alkylbenzene sulfonates (BAS). wikipedia.org However, by the 1960s, significant environmental concerns arose due to the poor biodegradability of these highly branched compounds, which led to persistent foam in waterways. wikipedia.orgnih.gov This environmental pressure catalyzed a crucial shift in the industry towards the development and adoption of linear alkylbenzene sulfonates (LAS), such as octadecylbenzenesulphonic acid. wikipedia.orgnih.gov LAS, with their straight alkyl chains, proved to be far more biodegradable, addressing the environmental issues while retaining excellent surfactant properties. wikipedia.orgnih.gov This transition cemented the role of LAS as a primary component in household and industrial cleaning products, with production increasing from approximately one million tons in 1980 to around 3.5 million tons by 2016. wikipedia.org
Current Research Paradigms and Emerging Significance of this compound
In contemporary research, this compound is primarily investigated for its role as a high-performance anionic surfactant. ontosight.ai Its principal applications are in household detergents, dishwashing liquids, and industrial cleaners, where its ability to reduce surface tension is paramount. ontosight.aigminsights.com The global demand for these cleaning products, especially in developing economies, continues to drive the market for LAS. marketresearchfuture.com
Beyond its established role in cleaning products, the compound's significance is expanding into more specialized industrial domains. Research has demonstrated its utility in emulsion polymerization, textile processing, and as an agent for enhanced oil recovery. ontosight.ai A notable area of recent investigation is its application as a flow improver for heavy crude oil. For instance, its barium salt derivative, Barium octadecylbenzenesulfonate, has been synthesized and studied for its ability to reduce the viscosity and pour point of crude oil, which presents solutions to challenges in oil extraction and transportation. academie-sciences.fr
The emerging significance of this compound is also noted in the field of materials science, where it is used as a component in the synthesis of ionic liquid crystals. ontosight.ai Furthermore, it serves as a catalyst in certain organic reactions. ontosight.ai This diversification of applications aligns with a modern research paradigm in chemistry, often described as "data-driven" or "intelligent chemistry," where automation and computational analysis are integrated with experimental work to accelerate the discovery and optimization of functional materials. nso-journal.orgaip.orgsciengine.comarxiv.org
Methodological Approaches in this compound Research: An Overview
The study of this compound is underpinned by a positivist research paradigm, which assumes that reality can be objectively measured and understood through empirical data. researcher.life This framework guides the use of quantitative methods to characterize the compound's physical properties and performance. The research process typically involves forming a hypothesis about the material's behavior, which is then tested and validated through systematic data collection and analysis. researcher.life
A variety of sophisticated analytical techniques are employed to investigate the compound:
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating, identifying, and quantifying this compound and its related isomers or degradation products in complex mixtures, such as environmental or biological samples. researchgate.netshodex.comrsc.orgnih.govscribd.com Polymer-based reversed-phase columns are particularly effective for analyzing LAS without separating isomers, allowing for streamlined quantification. shodex.com
Spectroscopic Methods :
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and Carbon-¹³ (¹³C) NMR are used to elucidate the precise molecular structure and to study conformational changes during processes like micellization. acs.org NMR studies can reveal how the different parts of the molecule, such as the alkyl chain and the phenyl ring, are oriented in aggregates. acs.orgresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the characteristic functional groups within the molecule, such as the S=O and S-O bonds of the sulfonic acid group, and to study intermolecular interactions. nih.govgssrr.orgasianpubs.org
Thermal Analysis :
Differential Scanning Calorimetry (DSC) : DSC is a critical technique for studying the thermal properties of materials containing this compound. numberanalytics.cominfinitiaresearch.com It measures heat flow during controlled temperature changes to determine key thermal transitions like melting and crystallization points. hu-berlin.decam.ac.ukpressbooks.pub This information is vital for understanding its behavior in applications like crude oil treatment and polymer science. academie-sciences.fr
Physicochemical Data
The fundamental properties of 4-Octadecylbenzenesulphonic acid are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-octadecylbenzenesulfonic acid | nih.gov |
| CAS Number | 79840-57-6 | nih.gov |
| Molecular Formula | C₂₄H₄₂O₃S | nih.gov |
| Molecular Weight | 410.7 g/mol | nih.gov |
| XLogP3 (Hydrophobicity) | 10.2 | nih.gov |
Detailed Research Findings
The following table presents findings from a study on the use of barium salts of various alkylbenzene sulfonates as flow improvers for crude oil, illustrating a key research application.
| Compound | Dosage (mg/L) | Viscosity Reduction Rate | Pour Point Reduction (°C) |
| Barium dodecylbenzenesulfonate | 900 | 89.0% | 5 |
| Barium hexadecylbenzenesulfonate | 900 | Not specified | Not specified |
| Barium octadecylbenzenesulfonate | 900 | Not specified | Not specified |
| Data sourced from a 2021 study on crude oil flow improvers. academie-sciences.fr |
Structure
2D Structure
Properties
CAS No. |
79840-55-4 |
|---|---|
Molecular Formula |
C24H42O3S |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-octadecylbenzenesulfonic acid |
InChI |
InChI=1S/C24H42O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27) |
InChI Key |
AQQPJNOXVZFTGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Octadecylbenzenesulphonic Acid
Novel Approaches in Alkylation and Sulfonation for Octadecylbenzenesulphonic Acid Production
The industrial synthesis of this compound is a two-step process involving Friedel-Crafts alkylation followed by sulfonation. Traditionally, the alkylation of benzene (B151609) with a long-chain olefin like 1-octadecene (B91540) has been catalyzed by corrosive and hazardous liquid acids such as hydrogen fluoride (B91410) (HF) or aluminium chloride (AlCl₃). atamanchemicals.cometsu.edu These catalysts are difficult to recover and generate significant waste, prompting research into novel, more benign alternatives. etsu.edu
Recent advancements focus on the use of solid acid catalysts, which are typically non-corrosive, reusable, and easier to separate from the reaction mixture. etsu.eduetsu.edu These heterogeneous catalysts include:
Zeolites : Large-pore zeolites, such as Zeolite Y and ZSM-5, have demonstrated activity in the alkylation of benzene with long-chain olefins. etsu.eduresearchgate.net Modified zeolites, like lanthanide-promoted variants, have been shown to achieve high yields in undecylbenzene (B49552) synthesis, a related process. etsu.edu
Supported Superacids : A notable development is the use of superacid catalysts, such as phosphotungstic acid (PTA), supported on materials like silica (B1680970) gel (SiO₂). etsu.eduetsu.edu A study on the alkylation of benzene with 1-octadecene using a PTA-SiO₂ catalyst demonstrated good catalytic activity at temperatures around 250 °C, with 1-octadecene showing a high conversion rate. etsu.edu
The subsequent sulfonation step traditionally uses potent reagents like fuming sulfuric acid (oleum) or sulfur trioxide (SO₃) in batch or falling film reactors. atamanchemicals.comnumberanalytics.comgoogle.com While effective, these methods can lead to side reactions and the production of spent acid. Alternative sulfonating agents that have been explored include chlorosulfonic acid and sulfamic acid. atamanchemicals.com Modern falling film reactors offer improved heat and mass transfer, providing better control over the reaction and potentially higher yields of the desired para-substituted product. atamanchemicals.comgoogle.com
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The push towards sustainability in the chemical industry has heavily influenced the production of widely used surfactants like this compound. acs.org Green chemistry principles are being applied to redesign synthesis routes to be more environmentally benign, focusing on catalytic efficiency and the use of renewable raw materials. agchemigroup.eupersonalcareinsights.com
Catalytic Process Optimization for Enhanced Selectivity and Yield
A primary goal of green chemistry is to replace stoichiometric reagents with catalytic alternatives. numberanalytics.com In the context of this compound synthesis, optimizing the catalytic process for alkylation is key. Solid acid catalysts offer significant advantages over their traditional liquid acid counterparts by minimizing waste, reducing corrosion, and allowing for continuous processes with catalyst recycling. etsu.eduscispace.com
Isopoly and heteropoly acids supported on zirconia have been found to be highly active and selective for the alkylation of aromatics with long-chain olefins, achieving excellent conversions (>92%) and high selectivity for the desired monoalkylated product. scispace.com These catalysts can be recycled multiple times without significant loss of activity. scispace.com The use of such selective catalysts is crucial as the position of the phenyl group on the alkyl chain influences the properties of the final sulfonate. google.com
Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation for Alkylbenzene Production
| Feature | Traditional Liquid Acid Catalysts (e.g., HF, AlCl₃) | Novel Solid Acid Catalysts (e.g., Zeolites, Supported Superacids) |
|---|---|---|
| State | Liquid | Solid (Heterogeneous) |
| Corrosivity | High, requires specialized equipment etsu.edu | Low to non-corrosive etsu.edu |
| Reusability | Difficult, often consumed or neutralized etsu.edu | High, easily separated and can be regenerated etsu.eduscispace.com |
| Waste Generation | High (acidic sludge, quenching water) | Low, minimal byproducts |
| Selectivity | Can lead to isomer mixtures and side reactions etsu.edu | High, can be tuned for specific isomers etsu.eduscispace.com |
| Reaction Conditions | Often requires stringent, hazardous conditions | Can operate at various temperatures, suitable for flow reactors etsu.edu |
Exploration of Bio-based Feedstocks for this compound Precursors
The conventional production of this compound relies on petrochemical feedstocks for both the benzene ring and the alkyl chain. agchemigroup.eu A significant frontier in sustainable synthesis is the replacement of these fossil-fuel-derived materials with precursors from renewable, bio-based sources. personalcareinsights.com
Several pathways are being explored:
Bio-based Alkyl Chains : The long alkyl chain can be derived from natural fats and oils. A patented method describes the production of linear alkylphenyl sulfonates from C10-C14 alcohols sourced from plant matter. googleapis.com Another innovative approach uses cardanol, a bio-based raw material from cashew nut shells, to produce the linear alkylbenzene precursor. grafiati.com
Bio-based Aromatics : The benzene component can potentially be sourced from lignin, a complex polymer abundant in biomass.
Fully Bio-based Surfactants : Companies are now developing surfactants where the entire molecule is derived from renewable feedstocks, such as agricultural bio-waste, to create "green carbon" alternatives to traditional "black carbon" (fossil-fuel-based) products. personalcareinsights.combioatx.com These efforts aim to create surfactants with a 100% renewable carbon index, significantly lowering the carbon footprint of the final products. agchemigroup.eu
Functionalization and Modification Strategies for this compound Derivatives
While this compound is a valuable molecule in its own right, its chemical structure allows for further functionalization to create derivatives with tailored properties for specific applications. The sulfonic acid group (-SO₃H) is the primary site for chemical modification. While advanced C-H activation or coupling reactions on the aromatic ring are theoretically possible, the most common and industrially relevant derivatization is the formation of salts. researchgate.net The conversion of the sulfonic acid to a sulfonyl chloride could also serve as a gateway to other derivatives like sulfonamides and sulfonate esters. echemi.com
Synthesis of this compound Salts for Specific Research Applications
The synthesis of octadecylbenzenesulphonate salts is typically a straightforward acid-base neutralization reaction, where the sulfonic acid is treated with a corresponding inorganic or organic base. academie-sciences.fr The resulting salt often exhibits different solubility, stability, and performance characteristics compared to the parent acid, making these derivatives useful for a wide range of research and niche industrial purposes. academie-sciences.fralbright.com.au
For instance, barium salts of alkylbenzene sulfonates, including the octadecyl- variant, have been synthesized and studied for their efficacy as flow improvers and viscosity reducers for heavy crude oil. academie-sciences.fr In one study, barium octadecylbenzenesulphonate was synthesized by reacting the sulfonic acid with barium hydroxide (B78521) and was shown to significantly reduce the viscosity of crude oil samples. academie-sciences.fr Similarly, calcium salts are synthesized for use as high-basicity detergents and anti-wear additives in lubricating oils. google.comijnc.ir Another research application involves intercalating linear alkylbenzene sulfonates into the structure of inorganic materials like green rust (an iron hydroxide sulphate) to create novel organo-clays for the adsorption and potential remediation of hydrophobic pollutants. geoscienceworld.org
Table 2: Examples of this compound Salts and Their Applications
| Salt | Synthesizing Base (Example) | Specific Research/Industrial Application | Reference(s) |
|---|---|---|---|
| Sodium Octadecylbenzenesulphonate | Sodium Hydroxide (NaOH) | Primary active ingredient in detergent formulations. albright.com.au | albright.com.au |
| Calcium Octadecylbenzenesulphonate | Calcium Oxide (CaO) / Calcium Hydroxide (Ca(OH)₂) | Used as an overbased detergent and additive in engine oils. google.comijnc.ir | google.comijnc.ir |
| Barium Octadecylbenzenesulphonate | Barium Hydroxide (Ba(OH)₂) | Studied as a flow improver and pour point depressant for heavy crude oil. academie-sciences.fr | academie-sciences.fr |
| Ammonium/Amine Salts | Triethanolamine | Used in liquid detergent formulations to modify solubility and performance. atamanchemicals.com | atamanchemicals.com |
| Organo-GR Intercalate | Pre-formed Green Rust (GR) | Investigated for the sorption and remediation of hydrophobic organic pollutants. geoscienceworld.org | geoscienceworld.org |
Interfacial and Colloidal Science Research of Octadecylbenzenesulphonic Acid Systems
Investigations into Micellization Phenomena and Critical Micelle Concentration (CMC) Determination
The CMC is a critical parameter as it indicates the minimum concentration required for the surfactant to exert maximum effect in lowering surface tension and in solubilization processes. jrhessco.com Below the CMC, the surfactant exists primarily as individual molecules (monomers), but as the concentration increases to the CMC, these monomers begin to form aggregates or micelles. researchgate.net Any further addition of surfactant primarily goes into forming more micelles, while the monomer concentration remains relatively constant. researchgate.net The efficiency of a surfactant is often judged by its CMC; a lower CMC indicates that less surfactant is needed to achieve micellization and the associated surface activity. jrhessco.com
Methods for determining the CMC are varied, with common techniques including surface tensiometry, conductivity measurements, and fluorescence spectroscopy. researchgate.netumcs.pl
Surface Tensiometry : This classic method involves plotting surface tension against the logarithm of the surfactant concentration. The surface tension decreases as concentration increases, and then abruptly plateaus. The point of this break in the curve is taken as the CMC. cosoonchem.com
Conductivity : For ionic surfactants like octadecylbenzenesulphonic acid, the equivalent conductivity of the solution changes with concentration. A distinct change in the slope of the conductivity versus concentration plot occurs at the CMC, as the formation of micelles alters the mobility of the charge-carrying species. umcs.pl
Fluorescence Probes : A hydrophobic fluorescent dye can be introduced into the solution. The dye's fluorescence properties change significantly when it is partitioned into the hydrophobic core of a micelle, providing a sensitive method for detecting the onset of micelle formation. mdpi.com
In non-aqueous systems, this compound can also form "reverse" or "inverse" micelles. When dissolved in an aliphatic alcohol and then mixed with a hydrocarbon solvent, it can transition from a true molecular solution to a state where reverse micelles are formed. archive.orgresearchgate.net In these structures, the polar sulphonic acid headgroups form the core, sequestered away from the non-polar solvent, while the hydrophobic alkylaryl tails extend outwards into the hydrocarbon medium. researchgate.net
Adsorption Mechanisms of this compound at Diverse Interfaces
The surface activity of this compound is driven by its amphiphilic nature, which causes it to preferentially adsorb at interfaces, such as the air-water or oil-water interface. mdpi.commdpi.com This adsorption is a thermodynamically favorable process that lowers the free energy of the system by reducing interfacial tension. The mechanism involves the orientation of the surfactant molecules with their hydrophobic C18 tails directed away from the aqueous phase and their hydrophilic sulphonate headgroups remaining in contact with the water. mdpi.com
Interfacial Tension Reduction Dynamics and Equilibrium Studies
The primary function of a surfactant is to reduce the tension at interfaces. uc.edu Interfacial tension is the energy required to increase the size of an interface and arises from the imbalance of cohesive forces between molecules at the interface compared to the bulk liquid. biolinscientific.com this compound and its salts are highly effective at this, with its sodium salt being noted for having the strongest detergency among the sodium alkylbenzene sulfonate series, indicating potent surface activity. cosoonchem.comjinhetec.com
The reduction of interfacial tension is concentration-dependent. As the bulk concentration of the surfactant increases, the number of molecules adsorbing to the interface increases, leading to a progressive decrease in interfacial tension. This continues until the interface becomes saturated with surfactant molecules, at which point the interfacial tension reaches its minimum value. This point of maximum surface coverage corresponds to the Critical Micelle Concentration (CMC). researchgate.net Above the CMC, the interfacial tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than crowding further into the already saturated interface. researchgate.net
The dynamics of this process involve the diffusion of surfactant monomers from the bulk solution to the interface and their subsequent adsorption. The rate of tension reduction is initially fast and slows as the interface approaches equilibrium saturation. The equilibrium state and the efficiency of tension reduction can be described by adsorption isotherms, such as the Langmuir or Gibbs isotherms, which relate the concentration of surfactant at the interface to its concentration in the bulk solution. mdpi.comcopernicus.org
Illustrative Data: Interfacial Tension of an Anionic Surfactant Solution Note: This table provides representative data illustrating the general principle of interfacial tension reduction by a surfactant like this compound. The exact values are for illustrative purposes.
| Concentration (mol/L) | Interfacial Tension (mN/m) | Description |
|---|---|---|
| 0 (Pure Water) | 72.0 | No surfactant present. |
| 1.0E-06 | 65.5 | Initial reduction at very low concentration. |
| 1.0E-05 | 58.0 | Significant tension reduction as interface adsorbs monomers. |
| 5.0E-05 | 45.2 | Continued strong reduction in tension. |
| 1.0E-04 | 35.1 | Approaching interface saturation. |
| 1.5E-04 | 32.5 | Minimum tension reached (at CMC). |
| 2.0E-04 | 32.4 | Above CMC, tension remains constant. |
| 5.0E-04 | 32.4 | Well above CMC, no further reduction. |
Formation and Stability of Interfacial Films
At the air-water interface, the adsorbed molecules of this compound can be compressed to form a continuous, single-molecule-thick layer known as a Langmuir film. govinfo.govbiolinscientific.com The formation of such films is a key area of two-dimensional materials science. wikipedia.org The process typically involves dissolving the amphiphile in a volatile, water-insoluble solvent and spreading it onto the surface of an aqueous subphase in a trough. biolinscientific.com As the solvent evaporates, the amphiphilic molecules organize at the interface. Movable barriers are then used to compress this monolayer, increasing the packing density of the molecules. biolinscientific.com
The stability and properties of these interfacial films are governed by intermolecular forces, including van der Waals interactions between the long alkyl chains and electrostatic interactions between the ionic headgroups. The state of the film (e.g., gas-like, liquid-expanded, liquid-condensed, or solid-like) can be studied by measuring the surface pressure as a function of the area per molecule, generating a pressure-area isotherm. upc.edu
These well-organized Langmuir films can be subsequently transferred from the air-water interface onto a solid substrate by vertically dipping the substrate through the monolayer. wikipedia.org This process creates a Langmuir-Blodgett (LB) film, and by repeating the dipping process, multilayer structures with precise thickness and organization can be fabricated. wikipedia.orgnih.gov The stability of these transferred films is crucial for their potential application in sensors, molecular electronics, and surface modification.
Phase Behavior and Self-Assembly Studies of this compound in Solution
Beyond the formation of simple spherical micelles, long-chain surfactants like this compound can exhibit more complex phase behavior and self-assembly, forming a variety of ordered structures, particularly at higher concentrations or under specific conditions. sigmaaldrich.comresearchgate.net These structures are known as lyotropic liquid crystals, where the phase transitions are driven by both concentration and temperature.
A significant finding in the study of this compound is its ability to form thermotropic liquid crystalline phases. Specifically, 4-n-octadecylbenzenesulfonic acid has been observed to display textures characteristic of a Smectic A (SmA) phase at 110 °C. researchgate.net The Smectic A phase is a type of liquid crystal where the molecules are arranged in layers. Within each layer, the molecules are oriented parallel to each other on average (like in a nematic phase), but they have no long-range positional order within the layer itself, behaving like a two-dimensional liquid. researchgate.net The layers, however, can slide over one another. The formation of such a well-ordered smectic phase is a direct consequence of the molecule's structure: the long, straight C18 alkyl chain promotes parallel ordering, while the segregation of the polar headgroups and non-polar tails drives the formation of the layered structure.
The study of such phase behavior is often conducted using techniques like Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). rsc.org
DSC can detect the enthalpy changes associated with phase transitions, such as from a crystalline solid to a liquid crystal, or from one liquid crystal phase to another.
POM allows for the direct visualization of the characteristic optical textures that different liquid crystal phases produce, aiding in their identification. researchgate.net
Known Phase Behavior of this compound Systems
| Compound | Condition | Observed Phase | Reference |
|---|---|---|---|
| 4-n-Octadecylbenzenesulfonic acid | 110 °C | Smectic A (SmA) Liquid Crystal | researchgate.net |
| This compound / Alcohol / Hydrocarbon Solvent | Ambient | Reverse Micelles | archive.orgresearchgate.net |
Applications and Functionalization in Advanced Materials Science Research
Role of Octadecylbenzenesulphonic Acid in Emulsion and Dispersion Polymerization Processes
Emulsion and dispersion polymerizations are heterogeneous polymerization techniques used to produce polymers with controlled particle size and morphology. researchgate.netnih.gov The stability of the polymer particles during these processes is crucial for achieving desired material properties. nih.gov
In emulsion polymerization, surfactants are essential for emulsifying the monomer in the continuous phase (typically water) and stabilizing the resulting polymer particles. researchgate.net ODBSA, as an anionic surfactant, can play a significant role in this process. The stabilization is achieved through an electrostatic mechanism where the sulphonic acid head groups are oriented towards the aqueous phase, creating a negatively charged surface on the polymer particles. psu.edu This surface charge generates repulsive forces between the particles, preventing their agglomeration and ensuring the stability of the emulsion. psu.edu The long hydrophobic octadecyl tail anchors the surfactant molecule to the polymer particle.
The effectiveness of stabilization in polymer emulsions depends on several factors, including the concentration of the surfactant. researchgate.net Adequate surfactant concentration is necessary to cover the surface of the growing polymer particles and maintain colloidal stability. researchgate.net The structure of the surfactant, such as the chain length of the hydrophobic tail, also influences its performance.
This compound in Nanoparticle Synthesis and Stabilization Research
The synthesis of nanoparticles with controlled size, shape, and stability is a major focus of nanotechnology. frontiersin.org Surfactants like ODBSA can act as capping or stabilizing agents to prevent the agglomeration of nanoparticles during and after their synthesis. frontiersin.orgmdpi.com The hydrophobic tail of ODBSA can adsorb onto the surface of a nanoparticle, while the hydrophilic head group extends into the surrounding medium, providing electrostatic or steric stabilization. frontiersin.org This stabilization is crucial for maintaining the unique properties of nanoparticles that are dependent on their size and surface area.
The use of surfactants and polymers is a common strategy to create functional coatings on nanoparticles, enhancing their stability and enabling their application in various fields, including biomedicine and materials science. ualberta.cadechema-dfi.de While the search results mention the general role of surfactants in nanoparticle synthesis, specific studies detailing the use of ODBSA for this purpose are limited in the provided information. However, its amphiphilic nature makes it a plausible candidate for such applications.
Development of Functional Coatings and Surface Modification Strategies
Functional coatings are designed to impart specific properties to a material's surface, such as corrosion resistance, wear resistance, or biocompatibility. dechema-dfi.dersc.org ODBSA and similar long-chain alkylbenzene sulphonates can be used to modify surfaces. The sulphonic acid group can interact with various substrates, while the long alkyl chain can create a hydrophobic or protective layer.
For instance, tannic acid-based functional coatings have been extensively studied for modifying membrane surfaces for applications like oil-in-water emulsion separation. rsc.org These coatings can alter surface wettability and charge. rsc.org Similarly, the principles of self-assembly using molecules with specific head groups (like phosphonic acids) and long alkyl chains have been applied to create ordered monolayers on surfaces for various applications. mdpi.com Although direct examples of ODBSA in this context are not provided in the search results, its molecular structure is well-suited for such surface modification strategies.
Research into this compound as a Component in Flow Improvement Agents for Complex Fluids
Complex fluids, such as crude oil, often exhibit challenging flow behaviors, particularly at low temperatures due to the crystallization of components like paraffin (B1166041) wax. caltech.eduwur.nl This can lead to increased viscosity and even pipeline blockage. researchgate.net Flow improvers, also known as pour point depressants (PPDs), are chemical additives used to mitigate these issues. researchgate.net
Research has been conducted on the use of alkylbenzene sulphonates as flow improvers for crude oil. academie-sciences.fr A study synthesized barium salts of alkylbenzene sulphonates with varying alkyl chain lengths, including an octadecyl chain. academie-sciences.fr These compounds were evaluated for their effectiveness in reducing the pour point and viscosity of crude oil. academie-sciences.fr The mechanism of action involves the interaction of the PPD with the wax crystals, modifying their growth and preventing the formation of a rigid network that impedes flow. researchgate.nete3s-conferences.org The length of the alkyl chain was found to influence the performance of the pour point depressant. academie-sciences.fr
Table 1: Effect of Barium Alkylbenzene Sulphonates on Crude Oil Pour Point This table is based on data presented in a study on barium alkylbenzene sulphonates as flow improvers.
| Additive | Concentration (mg/L) | Original Pour Point (°C) | Final Pour Point (°C) | Pour Point Depression (°C) |
|---|---|---|---|---|
| Barium Dodecylbenzenesulphonate (BaDBS) | 900 | 26.2 | 21.2 | 5.0 |
| Barium Octadecylbenzenesulphonate | Not specified in detail | 26.2 | Data not specified | Data not specified |
Note: The study indicated that the depressant effect is related to the chain length, with shorter alkyl chains showing a lower pour point in the specific crude oil sample tested. academie-sciences.fr
Integration of this compound in Self-Assembled Monolayers and Layered Structures
Self-assembled monolayers (SAMs) are highly ordered molecular films formed by the spontaneous adsorption of molecules onto a substrate. psu.eduethz.ch These structures are of great interest for creating surfaces with precisely controlled properties. ethz.ch The formation of SAMs typically involves molecules with a head group that has a strong affinity for the substrate and a tail group that forms an ordered molecular layer. mdpi.com
The Langmuir-Blodgett (LB) technique is another method used to create highly organized thin films, layer by layer. wikipedia.orgmdpi.com This technique involves transferring a monolayer of amphiphilic molecules from a liquid-gas interface to a solid substrate. wikipedia.org Molecules like fatty acids and their salts are commonly used to form LB films. nih.gov
Given its amphiphilic nature, with a polar sulphonic acid head group and a long nonpolar octadecyl tail, ODBSA is a candidate for forming such organized structures. The sulphonic acid group can act as the anchor to a suitable substrate, while the long alkyl chains can self-assemble through van der Waals interactions to form a densely packed monolayer. mdpi.com While the search results extensively discuss the principles of SAMs and LB films using other molecules like phosphonic acids and fatty acids, nih.govnih.govscirp.org direct research focusing on the integration of ODBSA into these structures is not explicitly detailed. However, the fundamental principles suggest its potential for such applications in creating functional surfaces.
Environmental Science Research: Fate, Transport, and Biotransformation of Octadecylbenzenesulphonic Acid
Environmental Degradation Pathways and Mechanisms in Aquatic and Terrestrial Matrices
While specific studies on the environmental degradation of octadecylbenzenesulphonic acid are limited, the degradation pathways for the broader class of linear alkylbenzene sulphonates (LAS) are well-established and provide a strong framework for understanding its fate. The primary mechanism of LAS degradation in both aquatic and terrestrial environments is aerobic biodegradation, carried out by native microbial communities. hibiscuspublisher.com The process is generally initiated by the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by a stepwise shortening of the chain through β-oxidation. hibiscuspublisher.comslideshare.net
The key steps in the aerobic degradation of LAS, and by extension this compound, are:
ω-Oxidation: The terminal methyl group of the octadecyl chain is oxidized by monooxygenase enzymes to a primary alcohol, which is then further oxidized to an aldehyde and then a carboxylic acid. This results in the formation of a sulfophenyl carboxylic acid (SPC). slideshare.net
β-Oxidation: The resulting SPC undergoes sequential cleavage of two-carbon units from the carboxylic acid end of the alkyl chain. This process is repeated, progressively shortening the alkyl chain. hibiscuspublisher.comslideshare.net
Desulphonation and Ring Cleavage: Once the alkyl chain has been sufficiently shortened, the sulphonate group is cleaved from the benzene (B151609) ring, a process known as desulphonation. Following this, the aromatic ring is opened and subsequently mineralized by microbial enzymes to carbon dioxide and water. hibiscuspublisher.comslideshare.net
Under anaerobic conditions, such as those found in deeper sediments or some sludge digesters, the biodegradation of LAS is significantly slower or does not occur at all. nih.govscirp.org This is a critical factor in the environmental persistence of these compounds in anoxic compartments. Photolysis and hydrolysis are not considered significant degradation pathways for LAS in the environment. acs.org
Biodegradation Kinetics and Microbial Community Interactions
The kinetics of LAS biodegradation are influenced by several factors, including the length of the alkyl chain, temperature, and the presence of adapted microbial populations. slideshare.netresearchgate.net Generally, the rate of biodegradation increases with longer alkyl chains, although this can be offset by decreased bioavailability due to higher sorption. acs.org Swisher's distance principle also states that biodegradation rates increase with greater distance between the sulphonate group and the far end of the alkyl chain. acs.org
A diverse range of bacteria is capable of degrading LAS. Strains of Pseudomonas, such as Pseudomonas nitroreducens and Pseudomonas aeruginosa, have been identified as effective in LAS degradation. scirp.org Studies on co-metabolism have shown that the presence of other carbon sources, like glucose, can enhance the degradation rate of LAS by bacterial strains such as Klebsiella sp. and Enterobacter sp.. researchgate.net The degradation by these strains was found to follow first-order kinetics within a certain concentration range. researchgate.net
Sorption and Desorption Behavior of this compound in Environmental Compartments
Sorption to soil, sediment, and sludge is a key process governing the environmental distribution and bioavailability of this compound. As a surfactant with a long, hydrophobic octadecyl chain, it is expected to exhibit significant sorption behavior. The extent of sorption for LAS compounds generally increases with the length of the alkyl chain. acs.org This indicates that this compound would have a higher tendency to partition from the water column to solid phases compared to shorter-chain LAS homologues.
The primary factors influencing the sorption of LAS in soils and sediments are the organic carbon content and the clay mineralogy of the solid matrix. nih.govfao.org The hydrophobic alkyl chain interacts with the organic matter, while the negatively charged sulphonate head group can interact with positively charged sites on clay minerals. This strong sorption to sludge is the reason for the high concentrations of LAS found in this matrix. nih.gov
Desorption of LAS can be a slow process, indicating a degree of irreversible binding or hysteresis. researchgate.net This means that once sorbed to soil or sediment particles, the compound is not easily released back into the water phase. This strong binding reduces its bioavailability for microbial degradation but also limits its mobility and leaching potential into groundwater. nih.gov
Ecotoxicological Investigations in Non-Human Biological Systems (e.g., aquatic organisms, microbial populations)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful to aquatic life with long-lasting effects. nih.gov The toxicity of LAS to aquatic organisms is primarily attributed to its surfactant properties, which can disrupt cell membranes.
While specific ecotoxicity data for this compound (C18-LAS) is scarce, extensive testing has been conducted on other LAS homologues, particularly dodecylbenzene (B1670861) sulphonate (C12-LAS). The toxicity of LAS is known to be influenced by the alkyl chain length, generally increasing with chain length up to a certain point, after which decreased water solubility can limit bioavailability and apparent toxicity.
The following table presents ecotoxicity data for C12-LAS on several aquatic organisms, which can serve as an indicator of the potential effects of long-chain alkylbenzene sulphonates. It is important to note that these values are not specific to this compound.
| Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|
| Fathead Minnow (Pimephales promelas) | 4-day LC50 | 1.5 - >3.0 | nih.gov |
| Fathead Minnow (Pimephales promelas) | 32-day EC20 (survival) | ~1.0 | nih.gov |
| Hyalella azteca (Amphipod) | 32-day EC20 (survival) | 0.95 | nih.gov |
| Corbicula fluminea (Asiatic clam) | 32-day EC20 (length) | 0.27 | nih.gov |
LC50: Lethal Concentration for 50% of the test population. EC20: Effect Concentration for 20% of the test population.
Bioconcentration factors (BCFs) for C12-LAS in various aquatic species have been found to range from 9 to 116. nih.gov Bioconcentration tends to decrease as the exposure concentration increases. nih.gov Given its greater hydrophobicity, this compound would be expected to have a higher potential for bioconcentration than shorter-chain homologues, contingent on its bioavailability.
Advanced Analytical and Spectroscopic Characterization Methodologies for Octadecylbenzenesulphonic Acid Systems
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of complex surfactant mixtures like technical-grade Octadecylbenzenesulphonic acid. Due to the manufacturing process, commercial products often contain a variety of isomers, differing in the attachment position of the octadecyl group on the benzene (B151609) ring, as well as impurities from starting materials or side reactions.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.net The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. researchgate.net The elution of different isomers and impurities is controlled by adjusting the composition of the mobile phase, often a gradient mixture of an aqueous buffer (like phosphate or formate) and an organic solvent such as acetonitrile or methanol. researchgate.netekb.eg This allows for the separation of compounds based on their hydrophobicity. The long octadecyl chain provides strong hydrophobic character, while the sulphonic acid group adds polarity. Positional isomers can exhibit slight differences in polarity and shape, which allows for their separation under optimized chromatographic conditions. sielc.comresearchgate.net
Purity assessment is achieved by quantifying the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. The method's sensitivity and accuracy are crucial for quality control. Validation of the analytical method typically includes assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). ekb.egnih.govresearchgate.net
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., 0.1% Formic Acid) | Elution and separation of isomers and impurities. ekb.eg |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution. nih.govresearchgate.net |
| Detection | UV Absorbance at ~225-230 nm | Detection of the benzene ring in the molecule. nih.govresearchgate.net |
| Limit of Quantification (LOQ) | 0.025 - 0.50 µg/mL | Lowest concentration that can be reliably quantified. researchgate.netnih.gov |
Spectroscopic Techniques for Molecular Interaction and Structural Elucidation Studies
Spectroscopy is a powerful tool for analyzing chemical species at the molecular level. jchps.com Techniques such as infrared spectroscopy provide detailed information about the functional groups and intermolecular interactions within a sample, which is vital for understanding the structure and behavior of this compound. jchps.comresearchgate.net
Fourier-Transform Infrared (FTIR) spectroscopy is a highly effective technique for probing the molecular structure and interactions of this compound. elsevierpure.com The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. mdpi.com
The FTIR spectrum of this compound provides a unique "fingerprint" characterized by absorption bands from its key structural components. Analysis of the spectrum can confirm the presence of the sulphonic acid group (S=O and S-O stretching), the aromatic benzene ring (C=C stretching), and the long aliphatic octadecyl chain (C-H stretching).
Furthermore, FTIR is particularly useful for studying intermolecular interactions, such as hydrogen bonding. scispace.com Changes in the position and shape of the O-H and S=O stretching bands of the sulphonic acid group can provide mechanistic insights into how the molecule interacts with itself (self-association) or with other molecules like solvents or co-surfactants. scispace.comnih.gov For instance, a broadening of the O-H band is indicative of strong hydrogen bonding. Attenuated Total Reflectance (ATR)-FTIR is an advanced application that allows for the study of molecular interactions at interfaces. elsevierpure.comnih.gov
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (in SO₃H) | Stretching (H-bonded) | ~3400 (broad) |
| C-H (Alkyl Chain) | Asymmetric/Symmetric Stretching | 2955-2850 |
| C=C (Aromatic Ring) | Stretching | ~1600, ~1475 |
| S=O (Sulphonic Acid) | Asymmetric/Symmetric Stretching | ~1250-1120, ~1080-1010 |
| S-O (Sulphonic Acid) | Stretching | ~700-600 |
Differential Scanning Calorimetry (DSC) is a primary thermoanalytical technique used to investigate the thermal properties of materials. tudelft.nl DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. tudelft.nl This allows for the detection and quantification of thermal events such as melting, crystallization, and other phase transitions. nih.govmdpi.com
For a molecule like this compound, which possesses a long alkyl chain, DSC can reveal important information about its phase behavior. The long octadecyl chain can exhibit packing and ordering phenomena similar to those seen in lipids and polymers. The DSC thermogram can show the melting temperature (Tm) of the crystalline solid, which is a key indicator of purity. nih.gov It can also reveal other phase transitions, such as the transition from a crystalline state to a more disordered liquid crystalline state before complete melting. The enthalpy (ΔH) of these transitions, calculated from the area under the DSC peaks, provides quantitative data on the energy involved in the phase change. tudelft.nlresearchgate.net This information is critical for understanding the material's stability and processing characteristics.
| Thermal Event | Parameter Measured | Typical Information Obtained |
|---|---|---|
| Melting | Melting Temperature (Tm) | Purity assessment, identification. |
| Melting | Enthalpy of Fusion (ΔHm) | Energy required to melt, degree of crystallinity. |
| Glass Transition | Glass Transition Temperature (Tg) | Transition from a rigid to a more mobile amorphous state. |
| Crystallization | Crystallization Temperature (Tc) | Temperature at which the material crystallizes upon cooling. |
Surface Characterization Techniques for Films and Adsorbed Layers
The surfactant nature of this compound means its behavior at interfaces is of paramount importance. Specialized surface characterization techniques are employed to study the morphology and properties of thin films and adsorbed layers of the acid on various substrates.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging surfaces at the nanoscale. oxinst.com It operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is used to generate a three-dimensional topographical map. oxinst.com
AFM is exceptionally well-suited for characterizing the morphology of this compound when adsorbed onto a solid substrate from a solution. researchgate.net It can visualize the formation of surface aggregates, such as hemimicelles or admicelles, and provide information on how these structures are organized on the surface. researchgate.netucl.ac.uk Key morphological parameters can be quantified from AFM images, including surface coverage, the size and shape of aggregates, and surface roughness. nih.govresearchgate.net This technique has been used to study the surface films of various surfactants and polymers, revealing details about layer uniformity and the presence of defects. researchgate.netnih.gov The insights gained from AFM are crucial for applications where surface modification is desired, such as in detergency, coating, and lubrication.
| Parameter | Description | Relevance to this compound Films |
|---|---|---|
| Topography | 3D visualization of the surface height profile. | Reveals the shape, size, and distribution of adsorbed molecular aggregates. |
| Surface Roughness (RMS) | Root Mean Square average of height deviations from the mean plane. researchgate.net | Quantifies the uniformity and smoothness of the adsorbed layer. nih.govresearchgate.net |
| Aggregate Dimensions | Height and width measurements of surface features. | Provides data on the size of hemimicelles or other self-assembled structures. |
| Phase Imaging | Maps variations in material properties like adhesion and stiffness. | Can distinguish between different components or phases within the adsorbed film. |
Theoretical and Computational Modeling Approaches in Octadecylbenzenesulphonic Acid Research
Molecular Dynamics Simulations of Octadecylbenzenesulphonic Acid Behavior at Interfaces
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For surfactants such as this compound, MD simulations provide a virtual microscope to observe their behavior at interfaces, such as the oil-water interface, which is critical for applications in enhanced oil recovery and flotation. mdpi.com
In a typical MD simulation setup, a model system is constructed, often consisting of a "sandwich" of oil and water layers with surfactant molecules placed at the interface. mdpi.com The system is then subjected to a series of calculations that determine the forces between atoms and their resulting motions, governed by classical mechanics. Researchers can vary parameters like surfactant concentration to observe how it affects the interfacial properties. mdpi.com
Key research findings from MD simulations of similar long-chain surfactants include:
Aggregation and Saturation: Simulations can determine the concentration at which the surfactant saturates the interface, a crucial parameter for optimizing its use. Visualization of the simulation allows for the analysis of the micro-morphology of the surfactant molecules in both low concentration and saturated states. mdpi.com
Interfacial Properties: The effect of surfactant concentration on properties like interfacial thickness and the distribution of hydrogen bonds can be quantified. The number of hydrogen bonds can serve as a characteristic parameter to identify surfactant saturation at the oil-water interface. mdpi.com
Molecular Orientation: Order parameters derived from simulations reveal the orientation and arrangement of the surfactant's hydrophobic tails and hydrophilic headgroups at the interface. mdpi.com
Ion Interactions: MD simulations can effectively model the interaction between surfactant molecules and various ions (e.g., magnesium, calcium) present in the system, showing how these ions are adsorbed at the interface and influence the surfactant's behavior. mdpi.com
These simulations are typically run for nanoseconds to capture the dynamic processes of adsorption and self-assembly at the interface. mdpi.com
| Simulation Parameter | Typical Value/Description | Information Gained |
|---|---|---|
| Simulation Box Size | e.g., 7.0 × 7.0 × 15.0 nm³ | Defines the physical space for the simulation. |
| System Composition | Water molecules, oil molecules, surfactant molecules, and ions. | Mimics the chemical environment of interest (e.g., an oil-water interface). |
| Simulation Time | e.g., 50 ns | The duration over which molecular motions are tracked to observe dynamic processes. |
| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) | Maintains realistic environmental conditions during the simulation. |
| Force Field | e.g., GROMOS, CHARMM | A set of parameters that defines the potential energy and forces for all atoms in the system. |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermolecular Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. als-journal.com It has become a cornerstone of computational chemistry for studying reaction mechanisms and non-covalent intermolecular interactions, which are central to the function of molecules like this compound. als-journal.comdntb.gov.ua
DFT calculations can be used to:
Optimize Molecular Geometry: Determine the lowest-energy, most stable three-dimensional structure of the this compound molecule. als-journal.com
Analyze Electronic Properties: Generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. als-journal.com These maps are invaluable for understanding how the molecule interacts with other species, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Simulate Spectroscopic Data: Predict theoretical IR and UV-Vis absorption spectra, which can be compared with experimental data to validate the calculated molecular structure. als-journal.com
Investigate Intermolecular Forces: Quantify the strength and nature of interactions such as hydrogen bonding and π-stacking. For this compound, DFT can elucidate the interactions between the benzene (B151609) rings of adjacent molecules (π-π stacking) or between the sulphonic acid headgroup and water or ions.
These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that approximate the complex electron exchange-correlation energy. als-journal.com The insights gained are fundamental for understanding the molecule's reactivity, its role as a surfactant, and how it self-assembles.
| DFT Calculation Type | Application for this compound | Example Insights |
|---|---|---|
| Geometry Optimization | Finding the most stable 3D conformation. | Predicts bond lengths, bond angles, and the overall shape of the molecule. |
| Frequency Calculation | Predicting vibrational (IR) spectra. | Confirms the optimized structure is a true energy minimum and allows comparison with experimental IR data. |
| Molecular Electrostatic Potential (MEP) | Mapping charge distribution. | Identifies reactive sites for electrophilic and nucleophilic attack. |
| Time-Dependent DFT (TD-DFT) | Simulating electronic (UV-Vis) spectra. | Predicts electronic transitions and absorption wavelengths. |
| Natural Bond Orbital (NBO) Analysis | Analyzing donor-acceptor interactions. | Characterizes the strength and nature of hydrogen bonds and other intermolecular forces. |
Predictive Modeling of Environmental Fate and Transport
Predictive models are essential tools for assessing the environmental impact of chemicals by simulating their movement and transformation in the environment. researchgate.net For this compound, these models can predict its distribution in air, water, soil, and sediment, as well as its persistence and potential for bioaccumulation. researchgate.netepa.gov
Environmental fate and transport modeling integrates the physicochemical properties of the chemical with data on local environmental conditions (e.g., geology, meteorology) and emission sources. nih.gov A variety of mathematical models are available, ranging in complexity, to simulate these processes. epa.govmdpi.com
Commonly used models and their applications include:
Multimedia Fate Models: These models, often based on the concept of fugacity, predict how a chemical partitions between different environmental compartments (air, water, soil, sediment). researchgate.netmdpi.com
Air Dispersion Models (e.g., AERMOD): Used to simulate the transport and dispersion of pollutants released into the atmosphere. epa.govnih.gov
Vadose and Groundwater Models (e.g., PRZM-3, MODFLOW, MT3DMS): These models simulate the movement of chemicals through unsaturated soil (vadose zone) and into groundwater systems. nih.govmdpi.com They are crucial for assessing the risk of water supply contamination. nih.gov
The output of these models provides predicted environmental concentrations (PECs) over time, which can be used for risk assessment and to guide environmental management strategies. researchgate.net The accuracy of these predictions depends heavily on the quality of input data, including emission rates and the chemical's properties like solubility, vapor pressure, and partition coefficients. epa.govnih.gov
| Model Type / Name | Environmental Compartment | Purpose |
|---|---|---|
| Multimedia Fugacity Models (e.g., ChemCAN) | Air, Water, Soil, Sediment | Predicts the overall distribution and persistence of a chemical in the environment. researchgate.net |
| AERMOD | Air | Models the dispersion of pollutants from a source into the atmosphere. nih.gov |
| PRZM-3 | Vadose Zone (Unsaturated Soil) | Simulates pesticide and other chemical movement in the root zone. nih.gov |
| MODFLOW | Groundwater | Models groundwater flow through porous media. nih.gov |
| MT3DMS | Groundwater | Simulates solute fate and transport in groundwater systems, often linked with MODFLOW. nih.gov |
Computational Studies on Self-Assembly and Aggregation Phenomena
The ability of surfactant molecules like this compound to self-assemble into larger structures, such as micelles and other aggregates, is fundamental to their function. Computational studies, particularly using molecular dynamics, provide detailed insights into the mechanisms driving these aggregation phenomena. rsc.org
Both atomistic and coarse-grained MD simulations are employed to study self-assembly:
Atomistic MD: Provides a high-resolution view of the interactions, including the specific roles of hydrogen bonds and π-stacking in stabilizing the aggregates. rsc.org
Coarse-Grained MD: Allows for the simulation of larger systems over longer timescales, making it possible to observe the formation of large aggregates and determine critical properties like the critical micelle concentration. rsc.org
Research on similar amphiphilic molecules has shown that self-assembly often occurs in a step-wise process:
Formation of small, initial aggregates. rsc.org
These small aggregates then join together to form larger segments. rsc.org
Finally, the segments coalesce into larger, more stable structures like fibers or micelles. rsc.org
These simulations can identify the key intermolecular forces responsible for the stability of the aggregates. For this compound, this would involve interactions between the long alkyl chains (hydrophobic interactions) and π-stacking of the benzene rings, as well as hydrogen bonding involving the sulphonic acid headgroups. rsc.org The findings from these computational studies are crucial for designing surfactants with tailored self-assembly properties for specific applications.
| Computational Technique | Scale | Key Insights Provided |
|---|---|---|
| Atomistic Molecular Dynamics | Detailed (individual atoms) | Reveals specific intermolecular interactions like hydrogen bonds and π-stacking modes that stabilize aggregates. rsc.org |
| Coarse-Grained Molecular Dynamics | Mesoscopic (groups of atoms as single beads) | Enables simulation of large-scale aggregation and determination of properties like critical fiber/micelle concentration. rsc.org |
| Semi-empirical Quantum Mechanics | Electronic | Validates the stability and electronic configuration (e.g., π-stacking) of the final aggregated structures. rsc.org |
Future Research Directions and Sustainable Innovations for Octadecylbenzenesulphonic Acid
Development of Bio-based and Renewable Octadecylbenzenesulphonic Acid Alternatives
The dependence on petrochemical feedstocks is a primary environmental concern for traditional surfactants like this compound. agchemigroup.euacs.org Consequently, a significant research effort is directed towards developing high-performance alternatives from renewable and bio-based sources. nih.gov These green surfactants are derived from natural sources such as microbes and plants and offer advantages like enhanced biodegradability and lower toxicity. acs.orgnih.gov
Next-generation renewable surfactants must be produced efficiently from sustainable feedstocks, exhibit physicochemical properties comparable or superior to their petrochemical counterparts, and be cost-effective. nih.gov The main categories of emerging bio-based alternatives include:
Microbial Biosurfactants: Microorganisms can produce several classes of surfactants, including glycolipids, lipopeptides, and phospholipids. omnitechintl.com Rhamnolipids and sophorolipids, produced through fermentation of sugars, are particularly promising. agchemigroup.euomnitechintl.com These biosurfactants are 100% biodegradable and can be manufactured without petrochemical inputs, using locally sourced raw materials like sugar, which reduces the carbon footprint associated with transportation. agchemigroup.eu
Oleochemical Surfactants: These are derived from vegetable oils and animal fats. nih.gov Methyl Ester Sulphonates (MES) are a fast-growing class of anionic bio-based surfactants produced by the sulphonation of saturated fatty acid methyl esters, often derived from palm kernel or coconut oil. omnitechintl.com Researchers are also exploring the use of high oleic soybean oil to develop new surfactant products. omnitechintl.com
Sugar-Based Surfactants: Compounds like alkyl polyglycosides (APGs), sorbitan (B8754009) esters, and sucrose (B13894) esters are gaining popularity due to their favorable environmental profile and performance. acs.org
Furan-Based Surfactants: Another innovative route involves converting biomass-derived fructose (B13574) into furans, which are then sulphonated to create surfactants. researchgate.net This method allows for the synthesis of molecules like N-alkyl furfuryl methylamine (B109427) sulphonates and sulphonated alkyl furoates. researchgate.net
| Bio-based Surfactant Class | Feedstock Examples | Production Method | Key Advantages |
| Microbial Biosurfactants | Sugars, Vegetable Oils (Palm, Rapeseed, Soybean) | Fermentation | 100% biodegradable, low aquatic toxicity, no petrochemical inputs. agchemigroup.euomnitechintl.com |
| Oleochemical Surfactants | Palm Kernel Oil, Coconut Oil, Soybean Oil | Sulphonation of fatty acid methyl esters | Derived from renewable fats and oils, fast-growing market segment. nih.govomnitechintl.com |
| Sugar-Based Surfactants | Glucose, Sucrose | Chemical synthesis | Good performance, environmental compatibility. acs.org |
| Furan-Based Surfactants | Fructose, Furfural | Chemical synthesis and sulphonation | Derived from non-food biomass components. researchgate.net |
Innovations in Circular Economy Approaches for this compound Production and Use
The principles of a circular economy—minimizing waste and maximizing resource utilization—are being increasingly applied to the chemical industry. For surfactants like this compound, this involves a transition from a linear "take-make-dispose" model to a circular one that emphasizes renewable inputs and recycling.
A key innovation is the production of linear alkylbenzene (LAB), the precursor to linear alkylbenzene sulphonate (LAS), from renewable sources. moeveglobal.comunilever.com This "green carbon" is derived from biomass instead of fossil fuels. moeveglobal.com Companies are using a Mass Balance approach , where traditional fossil-fuel-derived raw materials are blended and co-processed with certified renewable feedstocks. moeveglobal.com The proportion of renewable content is tracked throughout the production process, resulting in a final product with a reduced carbon footprint but identical performance to its conventional counterpart. moeveglobal.comunilever.com This strategy provides a viable, short-term alternative to purely fossil-carbon-derived products and is a crucial step in the industry's transition to renewable feedstocks. moeveglobal.com
Further innovations focus on optimizing production processes to reduce energy consumption and emissions. This includes utilizing renewable energy sources like biogas and renewable electricity to decrease direct and indirect emissions during manufacturing. cefic.org While direct recycling of the this compound molecule itself is complex, the broader circular approach includes the potential recycling of associated chemicals used in formulations and industrial processes, such as acetic acid and chelating agents like EDTA. altiras.comnih.gov
| Circular Economy Strategy | Description | Example/Application |
| Renewable Feedstocks | Replacing fossil-fuel-based "black carbon" with "green carbon" from biomass to produce LAB, the precursor to LAS. moeveglobal.comunilever.com | Cepsa Química's NextLab, which uses biomass-derived carbon to produce LAB for Unilever's cleaning products. moeveglobal.comunilever.comcefic.org |
| Mass Balance Approach | Co-processing of fossil and sustainable raw materials, with the renewable content tracked and allocated to the final product. moeveglobal.comcefic.org | This allows for a gradual increase in the renewable content of surfactants without needing entirely separate production lines. moeveglobal.com |
| Low-Impact Production | Optimizing manufacturing processes by using renewable energy sources (e.g., biogas, renewable electricity) to reduce GHG footprint. cefic.orgbusinesswire.com | Reducing Scope 1 and 2 CO2 emissions in the chemical production process. businesswire.com |
| Waste Valorization | Exploring the use of industrial and agricultural waste streams as feedstocks for producing bio-based chemicals and surfactants. frontiersin.orgrsc.org | Production of bio-succinic acid from sources like corn stover and glycerol. rsc.orgrsc.org |
Integration of this compound in Emerging Green Technologies
The unique properties of this compound and its derivatives make them suitable for various industrial applications that are themselves contributing to a greener economy. Research is focused on enhancing their performance in these green technologies.
Enhanced Oil Recovery (EOR): Long-chain alkylbenzene sulphonates can significantly reduce the surface tension of water, allowing it to penetrate rock pores more easily and increase the recovery of crude oil. cn-lubricantadditive.com Their function as emulsifiers and dispersants further improves oil recovery efficiency, making existing oil fields more productive and reducing the need for new exploration. cn-lubricantadditive.com
Green Lubricants and Additives: The calcium and magnesium salts of long-chain alkylbenzene sulphonic acids are used as detergents, dispersants, and anti-wear agents in lubricating oils. cn-lubricantadditive.com They help maintain the cleanliness of the oil and reduce friction, extending the life of machinery and improving energy efficiency. cn-lubricantadditive.comgoogle.com
Environmentally Friendly Cleaning Products: As a primary component in biodegradable detergents, the shift towards producing LAS from renewable LAB directly lowers the carbon footprint of everyday household cleaning products. unilever.comcefic.org The high biodegradability (over 90%) of linear alkylbenzene sulphonates ensures minimal environmental impact after use. scholarsresearchlibrary.comscholarsresearchlibrary.com
Sustainable Industrial Processes: Organic acids and their derivatives are being explored for use in greener industrial processes. For example, organic acids like oxalic acid are being investigated as more environmentally friendly leaching agents in hydrometallurgy for recycling battery metals, replacing harsh inorganic acids. ceramics.org This points to potential new applications for sulphonic acids in the circular economy of electronics and energy storage.
Advanced Research on Structure-Performance Relationships for Tailored Applications
The performance of a surfactant is dictated by its molecular structure. For this compound and its analogues, key structural features include the length of the alkyl chain and the point at which the benzene (B151609) ring is attached. Advanced research is focused on precisely understanding these structure-performance relationships to design molecules tailored for specific, demanding applications. consensus.app
Studies have shown that varying the alkyl chain length directly impacts properties like detergency and foamability. consensus.app For instance, in heavy-duty detergents, peak performance is typically observed for side chains in the C11 to C17 range. consensus.app The optimal chain length can shift depending on factors like water hardness and detergent concentration. consensus.app
The isomeric distribution—the position of the phenyl group along the alkyl chain—also has a significant effect. consensus.app Research on similar surfactants has revealed that isomers with the phenyl group attached towards the middle of the alkyl chain can exhibit surprisingly high foamability, a desirable trait for applications like dishwashing liquids. consensus.app In contrast, properties like detergency may be less sensitive to isomeric changes. consensus.app
A deeper understanding of these relationships allows for the fine-tuning of surfactant properties. By controlling the alkylation and sulphonation processes, manufacturers can produce surfactants with optimized characteristics for specific uses, whether it be for enhanced oil recovery, high-performance lubrication, or specialized cleaning formulations. oil-chem.comresearchgate.net
| Structural Feature | Impact on Performance Property | Application Implication |
| Alkyl Chain Length | Performance (detergency, foam) peaks in the C11-C17 range; optimal length varies with conditions (e.g., water hardness). consensus.app | Allows for tailoring surfactants for optimal performance in different detergent formulations and environments. |
| Isomer Distribution (Phenyl Group Position) | Affects foamability and solubility; central attachment can increase foam. consensus.app | Crucial for designing products where foam is a key performance indicator, such as manual dishwashing liquids. |
| Degree of Sulphonation | Can create mono- or di-sulphonated molecules, impacting properties like dispersancy and hydrotrope action. oil-chem.com | Enables creation of specialized dispersants and emulsifiers for industrial applications like oilfield chemicals and emulsion polymerization. oil-chem.com |
| Cation Type (in salt form) | Determines solubility and function (e.g., Calcium/Magnesium salts for lubricant additives). cn-lubricantadditive.com | Essential for formulating effective additives for lubricants, anti-rust agents, and corrosion inhibitors. cn-lubricantadditive.com |
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize and characterize octadecylbenzenesulphonic acid with high reproducibility?
- Methodological Answer : Synthesis should follow protocols validated by peer-reviewed studies, such as sulfonation of octadecylbenzene under controlled conditions (e.g., sulfuric acid catalysis at 80–100°C). Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by comparing chemical shifts (e.g., aromatic protons at δ 7.5–8.0 ppm, alkyl chain protons at δ 0.8–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research-grade material) .
- Elemental Analysis : Verify sulfur content (~11.5% theoretical for C24H42O3S) .
Q. What are the best practices for assessing the surfactant properties of this compound in aqueous systems?
- Methodological Answer : Use dynamic light scattering (DLS) to measure micelle size and critical micelle concentration (CMC) via conductivity or surface tension titration. Compare results to structurally similar surfactants (e.g., dodecylbenzenesulphonic acid) to contextualize hydrophobic chain-length effects .
- For reproducibility, document temperature, ionic strength, and pH conditions. Include raw data in supplementary materials, such as tension vs. concentration plots .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Systematic solubility studies should be conducted using standardized protocols:
- Solvent Screening : Test polar (e.g., methanol, DMSO) and nonpolar (e.g., hexane) solvents at 25°C and 50°C.
- Quantitative Analysis : Use gravimetric methods or UV-Vis spectroscopy (λmax ~260 nm for quantification) .
Q. What strategies are effective for studying the acid-catalytic mechanisms of this compound in organic reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) or computational modeling (DFT) to probe proton-transfer steps. For experimental validation:
- Kinetic Studies : Monitor reaction rates under varying acid concentrations (e.g., ester hydrolysis).
- Isotopic Labeling : Use deuterated substrates to identify rate-determining steps .
Data Analysis and Interpretation
Q. How should researchers address clustered data in studies involving this compound’s environmental behavior?
- Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., temperature gradients, soil composition). For example:
- Statistical Framework : Use R packages like
lme4to model degradation rates across multiple soil samples .
Literature and Synthesis Integration
Q. How can researchers contextualize novel findings on this compound within existing literature?
- Methodological Answer : Conduct a systematic review using keyword searches (e.g., "long-chain sulfonic acids," "surfactant catalysis") in Web of Science or Scopus. Categorize findings into conceptual themes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
